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Compound Name: Ripk1-IN-22

Cat. No.: B12364594 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of

inflammation and cell death, making it a compelling target for therapeutic intervention in a

range of diseases, including autoimmune disorders, neurodegenerative conditions, and

inflammatory diseases. A new wave of highly potent and selective RIPK1 inhibitors is paving

the way for novel treatment strategies. This guide provides an objective comparison of Ripk1-
IN-22 against other next-generation RIPK1 inhibitors, supported by available experimental

data.

Overview of Ripk1-IN-22
Ripk1-IN-22, also referred to in scientific literature and databases as "RIPK1 inhibitor 22b," is a

potent and selective inhibitor of RIPK1. It is classified as a Type II kinase inhibitor, meaning it

binds to the inactive "DFG-out" conformation of the RIPK1 kinase domain. This mode of action

can confer high selectivity and a distinct pharmacological profile compared to other inhibitor

types.

Quantitative Comparison of RIPK1 Inhibitors
The following tables summarize the available quantitative data for Ripk1-IN-22 and a selection

of other next-generation RIPK1 inhibitors. It is important to note that the data has been

compiled from various studies, and direct comparisons should be made with caution as

experimental conditions may vary.
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Table 1: Biochemical Potency of RIPK1 Inhibitors
Inhibitor Type Target Assay

Potency
(pKi)

Potency
(IC₅₀)

Source

Ripk1-IN-

22 (as

RIPK1-IN-

13)

Type III
Human

RIPK1
ADP-Glo 7.66 -

MedchemE

xpress

RIPA-56 Type III
Human

RIPK1

Kinase

Assay
- 13 nM [1]

GSK29827

72

(GSK'772)

Type III
Human

RIPK1

Kinase

Assay
- < 10 nM [2]

ZB-R-55 N/A
Human

RIPK1
N/A - N/A [1]

GSK26561

57
Type II

Human

RIPK1
N/A -

Comparabl

e to

GSK'963

[3]

Note: There is a discrepancy in the classification and reported data for Ripk1-IN-22, with some

vendors referencing it as RIPK1-IN-13. The data presented here reflects the available

information.

Table 2: Cellular Activity of RIPK1 Inhibitors
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Inhibitor Cell Line Assay
Potency
(pIC₅₀)

Potency
(EC₅₀)

Source

Ripk1-IN-22

(as RIPK1-

IN-13)

U937

(Human)
Necroptosis 7.2 -

MedchemExp

ress

RIPA-56 L929 (Mouse)
TSZ-induced

Necroptosis
- 27 nM [1]

GSK2982772

(GSK'772)
N/A N/A - N/A

ZB-R-55 N/A N/A - N/A [1]

UAMC-3861
HT-29

(Human)
Necroptosis - 6.5 nM

Table 3: Pharmacokinetic Properties of Selected RIPK1
Inhibitors

Inhibitor Species Administration Key Findings Source

GSK2982772 Human Oral

Approximately

linear PK, >90%

target

engagement

[4]

ZB-R-55 Mouse Oral (3.0 mg/kg)

Good oral

exposure (AUC =

15.018 µg/h/ml,

Cmax = 3,423

ng/ml)

[1]

Pharmacokinetic data for Ripk1-IN-22 is not readily available in the public domain.

Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental approaches, the

following diagrams illustrate the RIPK1 signaling pathway and a typical workflow for evaluating
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RIPK1 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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